N-benzyl-2-phenoxyacetamide
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Overview
Description
N-benzyl-2-phenoxyacetamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is characterized by the presence of a benzyl group attached to a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenoxyacetamide typically involves the reaction of benzylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl or phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-phenoxyacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenoxyacetamide: C15H15NO2
N-(2-hydroxy-5-substitutedphenyl)benzacetamides: Various derivatives with different substituents.
Phenoxyacetamides: Compounds with similar phenoxyacetamide structure but different substituents.
Thiophenoxyacetamides: Similar to phenoxyacetamides but with a sulfur atom in place of oxygen.
Uniqueness
This compound is unique due to its specific benzyl and phenoxyacetamide structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
18861-15-9 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-benzyl-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO2/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |
InChI Key |
WPNWGIALOINNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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